1-(2-Chlorobenzyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a chlorobenzyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve piperidine-4-carboxylic acid in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add 2-chlorobenzyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of this compound can yield 1-(2-Chlorobenzyl)piperidine-4-carboxaldehyde.
- Reduction can produce 1-(2-Chlorobenzyl)piperidine-4-methanol.
- Substitution reactions can lead to various derivatives with different functional groups replacing the chlorobenzyl group.
Scientific Research Applications
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: Researchers use the compound to study its effects on biological systems. It can be used to investigate the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound may be used in the development of new materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorobenzyl group can influence the compound’s binding affinity and selectivity for these targets. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidine-4-carboxylic acid: This compound features a fluorobenzyl group instead of a chlorobenzyl group. The presence of fluorine can affect the compound’s reactivity and biological activity.
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid: The additional chlorine atoms can enhance the compound’s lipophilicity and potentially increase its potency in biological assays.
1-(4-Bromobenzyl)piperidine-4-carboxylic acid: The bromobenzyl group can influence the compound’s reactivity and may lead to different biological effects compared to the chlorobenzyl derivative.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGYNCJBXZCOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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